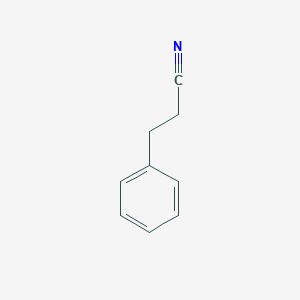

3-Phenylpropionitrile

Description

Properties

IUPAC Name |

3-phenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRWYXSKEHUQDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060949 | |

| Record name | Benzenepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenepropanenitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034236 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

261.00 °C. @ 760.00 mm Hg | |

| Record name | Benzenepropanenitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034236 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

645-59-0 | |

| Record name | Benzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylpropionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEPROPANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2Y1JYN13Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzenepropanenitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034236 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-1 °C | |

| Record name | Benzenepropanenitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034236 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-Phenylpropionitrile: A Comprehensive Technical Guide

CAS Number: 645-59-0[1]

This technical guide provides an in-depth overview of 3-Phenylpropionitrile, also known as hydrocinnamonitrile, for researchers, scientists, and drug development professionals. The document covers its physicochemical properties, spectroscopic data, synthesis protocols, applications, and toxicological information.

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid.[2][3] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₉N | [1][2][4] |

| Molecular Weight | 131.17 g/mol | [1][4][5][6] |

| CAS Number | 645-59-0 | [1][5][6] |

| Melting Point | -2 to -1 °C | [3][5] |

| Boiling Point | 261 °C at 760 mmHg; 113 °C at 9 mmHg | [3][5] |

| Density | 1.001 g/mL at 25 °C | [3][5] |

| Refractive Index | n20/D 1.521 | [3][5] |

| Solubility | 1.68 g/L in water (calculated) | [2] |

| Flash Point | 110 °C (closed cup) | [5][6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes its key spectral features.

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR | Spectral data available, detailed interpretation requires spectrum image.[7] |

| ¹³C NMR | Spectral data available, detailed interpretation requires spectrum image.[3] |

| Mass Spec (MS) | Key fragments can be predicted based on the structure. |

| Infrared (IR) | Characteristic nitrile peak (~2240 cm⁻¹). |

Synthesis of this compound

Several synthetic routes to this compound have been reported. One common method involves the reaction of 2-phenylethylbromide with a cyanide salt. Another approach starts from phenylacetic acid.

Experimental Protocol: Synthesis from Phenylacetic Acid

This protocol outlines a three-step synthesis of this compound from phenylacetic acid.[2][6]

Step 1: Reduction of Phenylacetic Acid to 2-Phenylethanol (B73330)

-

Reagents: Phenylacetic acid, Borane-tetrahydrofuran complex (BH₃·THF).

-

Procedure: In a fume hood, dissolve phenylacetic acid in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution in an ice bath. Slowly add a solution of borane-THF complex to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of water, followed by an acidic workup to isolate the 2-phenylethanol.

Step 2: Tosylation of 2-Phenylethanol

-

Reagents: 2-Phenylethanol, p-Toluenesulfonyl chloride (TsCl), Pyridine (B92270).

-

Procedure: Dissolve 2-phenylethanol in pyridine and cool the solution in an ice bath. Add p-toluenesulfonyl chloride portion-wise while maintaining the temperature. Stir the reaction mixture overnight at a low temperature. Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with dilute acid, water, and brine, then dry over an anhydrous salt and concentrate to obtain the tosylate.

Step 3: Nucleophilic Substitution with Sodium Cyanide

-

Reagents: 2-Phenylethyl tosylate, Sodium cyanide (NaCN), Dimethyl sulfoxide (B87167) (DMSO).

-

Procedure: Dissolve the tosylate in DMSO. Add sodium cyanide and heat the mixture with stirring. Monitor the reaction progress by a suitable technique (e.g., TLC or GC). After completion, cool the reaction mixture and pour it into water. Extract the product, this compound, with an organic solvent. Wash the organic layer, dry, and purify the product, for example, by vacuum distillation.

Applications

This compound serves as a valuable intermediate in organic synthesis and has applications in various research areas.

-

Nitrilase Activity Studies: It is used as a substrate to study the activity of nitrilase enzymes.[8][9] Nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia, and they have applications in biocatalysis and bioremediation.

-

Glucosinolate Degradation Product: this compound is a breakdown product of gluconasturtiin, a glucosinolate found in cruciferous vegetables like watercress.[10] The study of glucosinolate degradation is important for understanding the flavor, bioactivity, and potential health benefits of these vegetables.

-

Organic Synthesis: As a nitrile, it can be converted into other functional groups, such as carboxylic acids, amines, and ketones, making it a useful building block in the synthesis of more complex molecules.

Glucosinolate Degradation Pathway

In plants containing gluconasturtiin, tissue damage initiates an enzymatic reaction catalyzed by myrosinase, leading to the formation of an unstable aglycone. This intermediate can then rearrange to form various products, including this compound.

Toxicology and Safety

This compound is classified as toxic if swallowed.[5][8] Appropriate safety precautions should be taken when handling this compound.

| Toxicity Data | Value | Reference |

| Oral LD50 (mouse) | 116 mg/kg | [11] |

| Intravenous LDLo (rabbit) | 39 mg/kg | [11] |

| Subcutaneous LDLo (guinea pig) | 150 mg/kg | [11] |

| GHS Hazard Statements | H301 (Toxic if swallowed) | [5][8] |

| GHS Precautionary Statements | P264, P270, P301 + P310, P405, P501 | [5][8] |

Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute safety advice. Always consult the Safety Data Sheet (SDS) before handling any chemical.

References

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. This compound(645-59-0) 13C NMR spectrum [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. organic chemistry - How to convert phenylacetic acid to this compound? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. This compound(629-08-3) 1H NMR [m.chemicalbook.com]

- 8. 3-苯基丙腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | 645-59-0 [chemicalbook.com]

- 10. era.dpi.qld.gov.au [era.dpi.qld.gov.au]

- 11. 3-phenyl propionitrile, 645-59-0 [thegoodscentscompany.com]

3-Phenylpropionitrile structural formula and IUPAC name

This guide provides a detailed overview of the chemical structure and nomenclature of 3-Phenylpropionitrile, a key compound for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Nomenclature

This compound is an aromatic compound belonging to the nitrile class. Its systematic and common identifiers are crucial for accurate documentation and communication in a research context.

The internationally recognized IUPAC name for this compound is 3-phenylpropanenitrile .[1][2] It is also commonly referred to by several synonyms, including Benzenepropanenitrile, Hydrocinnamonitrile, and 2-Phenylethyl cyanide.[1][3][4][5][6]

| Identifier | Value |

| IUPAC Name | 3-phenylpropanenitrile[1][2] |

| Molecular Formula | C₉H₉N[1][5][7] |

| Linear Formula | C₆H₅CH₂CH₂CN[3][4] |

| CAS Number | 645-59-0[3][7] |

| Molecular Weight | 131.17 g/mol [1][3] |

| SMILES | C1=CC=C(C=C1)CCC#N[1] |

| InChI Key | ACRWYXSKEHUQDB-UHFFFAOYSA-N[1][4] |

Structural Formula

The structural formula of this compound consists of a phenyl group (a benzene (B151609) ring) attached to the end of a three-carbon aliphatic chain, which is terminated by a nitrile group (-C≡N).[1][7] Specifically, the phenyl group is bonded to the third carbon atom of the propanenitrile backbone.[1]

The chemical structure can be visualized as a benzyl (B1604629) group (C₆H₅CH₂–) attached to an ethyl cyanide group (–CH₂CN).

Caption: 2D structural formula of this compound.

References

- 1. Benzenepropanenitrile | C9H9N | CID 12581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound 99 645-59-0 [sigmaaldrich.com]

- 4. This compound 99 645-59-0 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. 3-phenylpropanenitrile [stenutz.eu]

- 7. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Spectroscopic Data of 3-Phenylpropionitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-phenylpropionitrile (also known as benzenepropanenitrile), a key intermediate in various chemical syntheses. The information presented here is essential for the unambiguous identification, characterization, and quality control of this compound in research and drug development settings.

Spectroscopic Data Summary

The following sections and tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 7.20 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 2.93 | Triplet | 2H | -CH₂- (adjacent to phenyl) |

| 2.58 | Triplet | 2H | -CH₂- (adjacent to CN) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Carbon-13 NMR) Spectroscopic Data [1]

| Chemical Shift (δ, ppm) | Assignment |

| 138.9 | Aromatic C (quaternary) |

| 128.8 | Aromatic CH |

| 128.4 | Aromatic CH |

| 127.1 | Aromatic CH |

| 119.3 | Nitrile Carbon (-C≡N) |

| 32.0 | -CH₂- (adjacent to phenyl) |

| 19.4 | -CH₂- (adjacent to CN) |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.

Infrared (IR) Spectroscopic Data [2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2930 | Medium | Aliphatic C-H stretch |

| ~2245 | Strong, Sharp | Nitrile (-C≡N) stretch[3] |

| ~1600, ~1495, ~1450 | Medium to Strong | Aromatic C=C ring stretch |

| ~745, ~700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Mass Spectrometry (MS) Data [4]

| m/z | Relative Intensity (%) | Assignment |

| 131 | High | [M]⁺ (Molecular Ion) |

| 104 | Moderate | [M - HCN]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a liquid sample like this compound.

NMR Sample Preparation and Acquisition

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[5] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[5] Ensure the sample is homogeneous by gently inverting the capped tube several times.[5]

-

Instrument Setup : The experiments can be performed on a standard NMR spectrometer, such as a 400 MHz instrument.[5] The instrument's probe should be tuned and the magnetic field shimmed to achieve optimal homogeneity.[5]

-

¹H NMR Acquisition : Acquire a one-dimensional proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : Acquire a one-dimensional carbon spectrum with proton decoupling.[5] Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.[5] A spectral width of around 220 ppm and a relaxation delay of 2-5 seconds are common parameters.[5]

-

Data Processing : The acquired free induction decays (FIDs) are subjected to Fourier transformation.[5] The resulting spectra are then phased and baseline corrected. The chemical shift axis is calibrated using the TMS signal at 0 ppm.[5]

IR Spectroscopy (ATR-FTIR)

-

Background Spectrum : Before analyzing the sample, a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) is recorded.[6] The crystal should be cleaned with a suitable solvent like isopropanol (B130326) and dried.[6]

-

Sample Application : A small drop of this compound is placed directly onto the ATR crystal.

-

Spectrum Acquisition : The IR spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. The spectrum is usually collected over a range of 4000 to 400 cm⁻¹.

-

Data Processing : The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Gas Chromatography (GC) : Inject a small volume (e.g., 1 µL) of the solution into the GC system. The sample is vaporized and carried by an inert gas through a capillary column, which separates the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry (MS) : As the separated components elute from the GC column, they enter the mass spectrometer.

-

Ionization : Electron Ionization (EI) at 70 eV is a common method for generating ions.[5]

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : The abundance of each ion is measured by a detector.

-

-

Data Analysis : The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound. The mass spectrum for this peak can then be analyzed to identify the molecular ion and characteristic fragment ions.[5]

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a plausible mass spectrometry fragmentation pathway for this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Caption: Plausible Mass Spectrometry Fragmentation of this compound.

References

Synthesis of 3-Phenylpropionitrile from 2-Phenylethyl Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-phenylpropionitrile from 2-phenylethyl bromide. This reaction is a fundamental example of a nucleophilic substitution, a cornerstone of organic synthesis, particularly in the preparation of intermediates for pharmaceuticals and other fine chemicals. This document outlines the core chemical principles, detailed experimental protocols, and relevant quantitative data to support research and development in this area.

Reaction Principle and Mechanism

The synthesis of this compound from 2-phenylethyl bromide is achieved through a bimolecular nucleophilic substitution (SN2) reaction. In this process, the cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon atom bonded to the bromine atom in 2-phenylethyl bromide. The reaction proceeds in a single, concerted step where the carbon-cyanide bond forms simultaneously with the cleavage of the carbon-bromine bond.[1]

The use of an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), provides the nucleophilic cyanide ion. The reaction is typically conducted in an ethanolic solvent, which is crucial to solvate the cyanide salt while minimizing the competing elimination (E2) reaction and preventing the formation of 2-phenylethanol (B73330) as a byproduct, which can occur in the presence of significant amounts of water.[2][3] Heating the reaction mixture under reflux is necessary to provide the activation energy for the reaction to proceed at a reasonable rate.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound from 2-phenylethyl bromide, based on established laboratory procedures for similar nucleophilic substitution reactions.

| Table 1: Reactant Specifications | |

| Reactant | Specification |

| 2-Phenylethyl bromide | 1.0 molar equivalent |

| Sodium Cyanide | 1.1 - 1.5 molar equivalents |

| Solvent | Ethanol (B145695) (anhydrous or 95%) |

| Table 2: Reaction Conditions | |

| Parameter | Value |

| Temperature | Reflux (approx. 78 °C for ethanol) |

| Reaction Time | 4 - 8 hours |

| Atmosphere | Inert (e.g., Nitrogen or Argon), optional |

| Table 3: Product Profile | |

| Product | This compound |

| CAS Number | 645-59-0 |

| Molecular Formula | C₉H₉N |

| Molecular Weight | 131.17 g/mol |

| Boiling Point | 261 °C |

| Typical Yield | 70 - 90% |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 2-phenylethyl bromide.

Materials:

-

2-Phenylethyl bromide (1.0 eq)

-

Sodium cyanide (1.2 eq)

-

Ethanol (95% or absolute)

-

Diethyl ether or Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for purification)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (1.2 eq) and ethanol. Stir the mixture to dissolve the sodium cyanide.

-

Addition of Substrate: To the stirring solution, add 2-phenylethyl bromide (1.0 eq) at room temperature.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle or oil bath and maintain the reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.

-

Extraction: To the residue, add water and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Visualizations

The following diagrams illustrate the reaction mechanism and the experimental workflow.

Caption: SN2 reaction mechanism for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

The Natural Occurrence of 3-Phenylpropionitrile in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropionitrile, a nitrile compound with the formula C₆H₅CH₂CH₂CN, is a naturally occurring secondary metabolite found in a variety of plant species. This compound, also known as hydrocinnamonitrile, is of significant interest due to its potential biological activities and its role in plant defense mechanisms. This technical guide provides an in-depth overview of the natural occurrence of this compound in plants, detailing its biosynthetic pathway, quantitative distribution, and the experimental protocols for its extraction and analysis.

Natural Occurrence of this compound in Plants

This compound has been identified in several plant families, most notably the Brassicaceae. Its presence is intrinsically linked to the degradation of glucosinolates, a class of sulfur-containing secondary metabolites characteristic of this family. Upon tissue damage, the enzyme myrosinase hydrolyzes glucosinolates, leading to the formation of various breakdown products, including isothiocyanates and nitriles. The formation of this compound specifically arises from the hydrolysis of the aromatic glucosinolate, gluconasturtiin (B1219410) (2-phenylethyl glucosinolate).

Plants in which this compound has been reported include:

-

Brassicaceae Family:

-

Brassica rapa (Turnip, Pak Choi)[1]

-

Brassica oleracea (Cabbage, Broccoli, Kale)

-

Sinapis alba (White Mustard)

-

Brassica juncea (Brown Mustard)

-

Brassica napus (Rapeseed)

-

Nasturtium officinale (Watercress)

-

Descurainia sophia (Flixweed)

-

Armoracia rusticana (Horseradish)

-

Quantitative Data on this compound in Plants

The concentration of this compound in plants can vary significantly depending on the species, cultivar, plant part, and developmental stage. The following table summarizes the available quantitative data for this compound in various plant sources.

| Plant Species | Cultivar | Plant Part | Concentration (µg/g Fresh Weight) | Reference |

| Brassica rapa subsp. chinensis | 'Amur' | Leaves | 19.9 ± 3.6 | [1] |

| Brassica rapa subsp. chinensis | 'Black Behi' | Leaves | 10.6 ± 2.0 | [1] |

| Brassica rapa subsp. chinensis | 'San Feng' | Leaves | 5.8 ± 0.3 | [1] |

| Brassica rapa (Turnip Greens) | 'Purple Top' | Leaves (75 days) | Data not available in abstract | [2] |

| Brassica rapa (Turnip Greens) | 'Seven Top' | Leaves (75 days) | Data not available in abstract | [2] |

| Brassica rapa (Turnip Greens) | 'Tokyo Cross' | Leaves (75 days) | Data not available in abstract | [2] |

Note: A study on turnip greens reported that the concentration of "benzene propane (B168953) nitrile" (this compound) increased significantly as the greens matured; however, the precise quantitative data was not available in the abstract.[2]

Biosynthesis of this compound in Plants

The formation of this compound is a multi-step process that begins with the biosynthesis of its precursor, gluconasturtiin, from the amino acid phenylalanine. The subsequent enzymatic degradation of gluconasturtiin upon tissue injury yields this compound.

Signaling Pathway for this compound Formation

The following diagram illustrates the key steps in the biosynthesis of this compound.

Experimental Protocols

The accurate quantification of this compound in plant matrices requires robust and validated experimental protocols. The following sections detail the methodologies for extraction and analysis.

Extraction of this compound from Plant Material

This protocol is a composite of established methods for the extraction of volatile and semi-volatile nitriles from plant tissues.

1. Sample Preparation:

-

Harvest fresh plant material and immediately flash-freeze in liquid nitrogen to quench enzymatic activity.

-

Lyophilize the frozen tissue to remove water.

-

Grind the dried tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

2. Solvent Extraction:

-

Weigh approximately 2 grams of the powdered plant material into a solvent-resistant vessel.

-

Add an internal standard solution (e.g., 0.2 µmol of benzonitrile (B105546) in methylene (B1212753) chloride) to the sample for accurate quantification.

-

Add 2.0 mL of methylene chloride (CH₂Cl₂) to the sample.

-

Vortex the mixture vigorously for 1 minute.

-

Extract the sample twice by shaking or sonicating for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the plant debris.

-

Carefully transfer the supernatant (methylene chloride extract) to a clean vial.

-

Dry the extract over anhydrous sodium sulfate (B86663) (Na₂SO₄) to remove any residual water.

-

Concentrate the extract to approximately 300 µL under a gentle stream of nitrogen gas.

-

Transfer the concentrated extract to a GC vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the preferred analytical technique for the identification and quantification of this compound due to its high sensitivity and specificity.

1. Derivatization (Optional but Recommended for Improved Volatility and Peak Shape):

-

Evaporate the solvent from the concentrated extract completely under a stream of nitrogen.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

-

Seal the vial and heat at 70°C for 60 minutes to facilitate the derivatization of any polar functional groups that may be present in the extract, which can improve chromatographic performance. While this compound itself does not have active hydrogens for silylation, this step can be beneficial for the overall chromatogram quality by derivatizing interfering compounds.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector: Splitless mode, 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

3. Quantification:

-

Prepare a calibration curve using a series of standard solutions of this compound of known concentrations, each containing the same concentration of the internal standard (benzonitrile).

-

Analyze the standards and the plant extracts under the same GC-MS conditions.

-

Identify this compound in the sample chromatograms based on its retention time and mass spectrum (characteristic ions: m/z 131, 104, 91).

-

Calculate the concentration of this compound in the plant extracts by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.

Experimental Workflow Diagram

The following diagram outlines the complete experimental workflow from sample collection to data analysis.

Conclusion

This compound is a naturally occurring nitrile found predominantly in the Brassicaceae family, arising from the enzymatic degradation of gluconasturtiin. Its concentration in plants is influenced by genetic and environmental factors. The detailed experimental protocols provided in this guide offer a robust framework for the accurate extraction and quantification of this compound, which is essential for further research into its biological activities and potential applications in drug development and other scientific fields. Further quantitative studies on a wider range of plant species are warranted to fully understand the distribution and ecological significance of this compound in the plant kingdom.

References

3-Phenylpropionitrile: A Technical Guide on its Formation as a Glucosinolate Degradation Product

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropionitrile, also known as hydrocinnamonitrile, is a nitrile compound that arises from the degradation of gluconasturtiin (B1219410) (phenethyl glucosinolate), a secondary metabolite found in cruciferous vegetables. While the biological activities of other glucosinolate hydrolysis products, such as isothiocyanates, have been extensively studied for their potential health benefits, including anticancer properties, the roles of nitriles like this compound are less well-defined and often considered to be of lower biological activity. This technical guide provides an in-depth overview of the formation of this compound from gluconasturtiin, detailing the chemical properties, degradation pathways, and experimental protocols for its analysis. The guide also touches upon the general biological effects of related compounds on key cellular signaling pathways, providing a framework for future research into the specific activities of this compound.

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its extraction, analysis, and use in experimental settings.

| Property | Value |

| Molecular Formula | C₉H₉N |

| Molecular Weight | 131.17 g/mol |

| Appearance | Clear colorless to light yellow liquid |

| Melting Point | -2 °C |

| Boiling Point | 261 °C |

| Density | 1.001 g/mL at 25 °C |

| Solubility in Water | 1.68 g/L (calculated) |

| Synonyms | Hydrocinnamonitrile, Benzenepropanenitrile, (2-Cyanoethyl)benzene |

| CAS Number | 645-59-0 |

Formation of this compound from Gluconasturtiin

The formation of this compound from its precursor, gluconasturtiin, can occur through several pathways, including enzymatic hydrolysis and non-enzymatic degradation.

Enzymatic Hydrolysis

The primary pathway for glucosinolate degradation is initiated by the enzyme myrosinase (a thioglucosidase), which is physically separated from glucosinolates in intact plant tissue. Upon tissue damage, such as cutting or chewing, myrosinase comes into contact with glucosinolates, catalyzing the hydrolysis of the thioglucosidic bond to release glucose and an unstable aglycone. In the case of gluconasturtiin, this aglycone can then rearrange to form either phenethyl isothiocyanate (PEITC) or this compound.

The formation of the nitrile is favored under certain conditions:

-

Presence of Specifier Proteins: Epithiospecifier proteins (ESPs) and nitrile-specifier proteins (NSPs) can direct the rearrangement of the aglycone towards nitrile formation.

-

Low pH: Acidic conditions can also promote the formation of nitriles.

Non-Enzymatic Degradation

This compound can also be formed from gluconasturtiin through non-enzymatic pathways, primarily thermal degradation and iron-dependent degradation.

-

Thermal Degradation: Heating gluconasturtiin, especially at temperatures of 120°C or higher, can lead to a significant increase in the formation of this compound.[1] Gluconasturtiin is known to be one of the more heat-labile glucosinolates.[1]

-

Iron-Dependent Degradation: The presence of ferrous ions (Fe²⁺) can catalyze the non-enzymatic degradation of gluconasturtiin to this compound.[1]

Quantitative Data on this compound Formation

The yield of this compound is highly dependent on the degradation conditions.

| Precursor | Condition | Product | Yield/Observation | Reference |

| Gluconasturtiin | Heating at 130°C for 16 hours | This compound | Ten-fold increase compared to unheated control. | [1] |

| Gluconasturtiin | Heating at 125°C for 15 minutes | This compound | Considerable amounts formed. | [1] |

| Gluconasturtiin | Non-enzymatic, iron-dependent degradation | This compound | Significant formation observed. | [1] |

Experimental Protocols

Glucosinolate Extraction from Plant Material

This protocol describes a general method for extracting glucosinolates from plant tissues.

-

Sample Preparation: Freeze-dry plant material and grind to a fine powder.

-

Extraction:

-

Weigh approximately 100 mg of the powdered sample into a 2 mL tube.

-

Add 1 mL of 70% methanol (B129727) pre-heated to 75°C.

-

Vortex briefly and then incubate at 75°C for 10 minutes, with intermittent vortexing.

-

Centrifuge at 12,000 x g for 5 minutes.

-

Transfer the supernatant to a new tube.

-

Repeat the extraction with another 1 mL of 70% methanol.

-

Combine the supernatants.

-

-

Purification (Optional): The crude extract can be purified using solid-phase extraction (SPE) with a DEAE-Sephadex A-25 column to remove interfering compounds.

Enzymatic Synthesis of this compound

This protocol outlines the enzymatic conversion of gluconasturtiin to this compound.

-

Reaction Setup:

-

Prepare a solution of purified gluconasturtiin in a suitable buffer (e.g., 20 mM MES, pH 6.5).

-

Add purified myrosinase to the gluconasturtiin solution.

-

To promote nitrile formation, consider adding a source of specifier proteins or adjusting the pH to be more acidic.

-

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 1-2 hours).

-

Reaction Quenching and Extraction:

-

Stop the reaction by adding a solvent such as dichloromethane (B109758) or by heat inactivation of the enzyme.

-

Extract the this compound into the organic solvent.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Thermal Generation of this compound

-

Sample Preparation: Place a known amount of purified gluconasturtiin or dried plant material containing gluconasturtiin in a sealed, heat-resistant vial.

-

Heating: Heat the vial in an oven or heating block at a controlled temperature (e.g., 130°C) for a specific duration (e.g., 16 hours).[1]

-

Extraction: After cooling, extract the this compound from the solid residue using an appropriate organic solvent (e.g., dichloromethane).

Quantitative Analysis by GC-MS

-

Sample Preparation: Dissolve the extracted and dried sample containing this compound in a suitable solvent (e.g., acetone) to a known concentration.

-

GC-MS Conditions (Example):

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

-

-

Quantification: Use an internal or external standard calibration curve with a pure standard of this compound.

Biological Activity and Signaling Pathways

While specific data on the biological effects of this compound are limited, the impact of other glucosinolate degradation products, particularly isothiocyanates, on cellular signaling pathways has been well-documented. These pathways are critical in the context of cancer and other diseases. It is plausible that this compound may interact with these or other pathways, though likely with different potency and mechanisms.

Key Signaling Pathways Potentially Affected

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A key regulator of inflammation, cell survival, and proliferation. Inhibition of this pathway is a target for anti-cancer therapies.

-

PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: Crucial for cell growth, proliferation, and survival. Its overactivation is common in many cancers.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: A cascade of proteins that transduces extracellular signals to regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

Conclusion and Future Directions

This compound is a significant degradation product of gluconasturtiin, particularly under thermal processing conditions. While methods for its formation and analysis are established, a significant gap exists in the understanding of its specific biological activities. Future research should focus on elucidating the effects of this compound on key cellular signaling pathways, such as NF-κB, PI3K/Akt, and MAPK, to determine its potential role in health and disease. Such studies are crucial for a comprehensive understanding of the bioactivity of all glucosinolate degradation products and for the development of novel therapeutic strategies.

References

Physical properties of 3-Phenylpropionitrile (boiling point, melting point, density)

This guide provides a comprehensive overview of the key physical properties of 3-Phenylpropionitrile (also known as Benzenepropanenitrile or Hydrocinnamonitrile), a significant compound in chemical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed summary of its boiling point, melting point, and density, supported by generalized experimental methodologies.

Core Physical Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[1][2] Its fundamental physical characteristics are crucial for its handling, application in synthetic protocols, and for purification processes.

Quantitative Data Summary

The physical properties of this compound have been reported across various sources. The following table summarizes the available quantitative data for its boiling point, melting point, and density. It is important to note that variations in reported values can arise from differences in experimental conditions and sample purity.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 261.0 °C | @ 760.00 mm Hg | [3][4][5] |

| 113 °C | @ 9 mmHg | [6][7] | |

| 234 - 235 °C | Not specified | [8] | |

| Melting Point | -1 °C | Not specified | [3] |

| -2 to -1 °C | Not specified | [6][7] | |

| -23 °C | Not specified | [8] | |

| -2 °C | Not specified | [5][9] | |

| Density | 1.001 g/mL | at 25 °C | [6][7] |

| 1.012 g/cm³ | at 25 °C | [8] | |

| 1.001 g/mL | Not specified | [5] |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the cited literature, the following are generalized, standard laboratory procedures for measuring the boiling point, melting point, and density of a liquid compound like this compound.

3.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination, especially for small quantities, is the Thiele tube method.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), and a heat source.

-

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then placed in a Thiele tube containing heating oil, making sure the rubber band or attachment is above the oil level.[10]

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[11]

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon further heating, the liquid will start to boil, and a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

The heat source is then removed. The liquid will begin to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[10] This occurs when the vapor pressure of the sample equals the atmospheric pressure.

-

3.2. Determination of Melting Point

For substances that are solid at or near room temperature, the melting point is a key indicator of purity. Since this compound has a melting point around -1 to -2 °C, this determination would require a cooling bath. A common apparatus for this is a Mel-Temp or a similar melting point apparatus, adapted for sub-ambient temperatures.

-

Apparatus: Melting point apparatus with a cooling capability or a Thiele tube with a cooling bath, thermometer, and a capillary tube.

-

Procedure:

-

A small, powdered sample of solidified this compound is packed into a capillary tube.[12][13]

-

The capillary tube is placed in the melting point apparatus.

-

The apparatus is cooled to a temperature below the expected melting point.

-

The temperature is then slowly raised at a rate of 1-2 °C per minute near the melting point.[14]

-

The melting point range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[13] A narrow melting range (typically 0.5-1.0 °C) is indicative of a pure compound.[12][13]

-

3.3. Determination of Density

The density of a liquid is its mass per unit volume. It is a characteristic property that can be determined with high precision.

-

Apparatus: A pycnometer or a graduated cylinder and an analytical balance.

-

Procedure (using a graduated cylinder):

-

An analytical balance is used to measure the mass of a clean, dry graduated cylinder.[15]

-

A specific volume of this compound (e.g., 10 mL) is carefully measured into the graduated cylinder.[16]

-

The mass of the graduated cylinder containing the liquid is then measured.[15]

-

The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume.[15] For higher accuracy, a pycnometer is used, which allows for a more precise determination of the volume. The procedure is analogous, involving the measurement of the mass of the empty pycnometer, the pycnometer filled with the sample, and the pycnometer filled with a reference substance of known density (like water).

-

Logical Relationship of Physical Properties

The following diagram illustrates the relationship between this compound and its fundamental physical properties.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 645-59-0 [chemicalbook.com]

- 3. Benzenepropanenitrile | C9H9N | CID 12581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-phenyl propionitrile, 645-59-0 [thegoodscentscompany.com]

- 5. 3-phenylpropanenitrile [stenutz.eu]

- 6. This compound 99 645-59-0 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. This compound Supplier China | Properties, Uses, Safety Data, Price & Bulk Purchase [nj-finechem.com]

- 9. Page loading... [guidechem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. almaaqal.edu.iq [almaaqal.edu.iq]

- 15. youtube.com [youtube.com]

- 16. chm.uri.edu [chm.uri.edu]

Solubility Profile of 3-Phenylpropionitrile: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, a thorough understanding of the solubility of 3-Phenylpropionitrile in common laboratory solvents is crucial for its effective application in synthesis, formulation, and various analytical procedures. This technical guide provides a comprehensive overview of its solubility, detailed experimental protocols for its determination, and a logical workflow for solubility assessment.

Core Concepts in the Solubility of this compound

This compound (C₉H₉N), also known as hydrocinnamonitrile, is a nitrile compound featuring a polar cyano (-C≡N) group and a nonpolar phenylpropyl substituent. This amphiphilic nature dictates its solubility behavior, generally adhering to the principle of "like dissolves like." The polar nitrile moiety allows for dipole-dipole interactions with polar solvents, while the bulky, nonpolar phenylpropyl group favors interactions with nonpolar solvents. Consequently, this compound exhibits a range of solubilities across the spectrum of common laboratory solvents.

Quantitative and Qualitative Solubility Data

Precise, experimentally determined solubility data for this compound in a wide array of organic solvents is not extensively available in published literature. However, based on its chemical structure and available data, the following table summarizes its solubility profile. The data for water is based on calculated and estimated values, while the solubility in organic solvents is described qualitatively. For many applications, this compound is considered to be freely miscible with most common organic solvents.

| Solvent Class | Solvent | Chemical Formula | Solubility at 25°C ( g/100 mL) | Observations |

| Aqueous | Water | H₂O | ~0.168[1] | Slightly soluble. The polar nitrile group imparts some water solubility, but the large nonpolar substituent limits it. |

| Alcohols | Methanol | CH₃OH | Miscible | The polarity of the alcohol's hydroxyl group and its relatively small size allow for favorable interactions with the nitrile group. |

| Ethanol (B145695) | C₂H₅OH | Miscible[2] | Similar to methanol, ethanol is a good solvent for this compound. | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Miscible[2] | The ether's ability to act as a hydrogen bond acceptor and its overall low polarity make it an excellent solvent. |

| Tetrahydrofuran (THF) | C₄H₈O | Miscible | THF's cyclic ether structure and polarity are well-suited for dissolving this compound. | |

| Ketones | Acetone (B3395972) | (CH₃)₂CO | Miscible | The polar carbonyl group of acetone interacts favorably with the nitrile group. |

| Esters | Ethyl Acetate | CH₃COOC₂H₅ | Miscible | Ethyl acetate's moderate polarity makes it a good solvent for this compound. |

| Halogenated | Dichloromethane (DCM) | CH₂Cl₂ | Miscible | DCM is a versatile solvent capable of dissolving a wide range of organic compounds, including this compound. |

| Chloroform (B151607) | CHCl₃ | Miscible | Similar to DCM, chloroform is an effective solvent. | |

| Aromatic | Toluene (B28343) | C₇H₈ | Miscible | The nonpolar aromatic ring of toluene interacts favorably with the phenyl group of this compound. |

| Alkanes | Hexane (B92381) | C₆H₁₄ | Sparingly Soluble | The highly nonpolar nature of hexane makes it a poor solvent for the relatively polar this compound. |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound in various solvents.

1. Materials and Apparatus:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (B75204) and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, Gas Chromatography (GC) with FID detector)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be visually apparent.

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary studies can be conducted to determine the time required to reach equilibrium.

-

-

Sample Preparation and Analysis:

-

After the equilibration period, allow the vial to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solute to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

3. Data Analysis:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

This comprehensive guide provides essential information on the solubility of this compound for laboratory applications. While a complete quantitative dataset is not yet available, the provided data and experimental protocol offer a solid foundation for researchers working with this compound.

References

Thermochemical Profile of 3-Phenylpropionitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermochemical data for 3-phenylpropionitrile. Due to a lack of direct experimental values in the current literature, this document presents a compilation of thermochemical properties for structurally analogous compounds, benzonitrile (B105546) and phenylacetonitrile, to serve as a basis for estimation. Furthermore, it outlines standardized experimental protocols for the determination of key thermochemical parameters and offers a logical workflow for these investigations. This guide is intended to be a valuable resource for professionals in research and development who require an understanding of the thermodynamic stability and reactivity of this compound.

Introduction

This compound, also known as hydrocinnamonitrile, is a nitrile derivative with a phenyl group attached to a three-carbon chain. Its chemical structure is of interest in various fields, including medicinal chemistry and materials science, where an understanding of its thermodynamic properties is crucial for process development, reaction modeling, and safety assessment. Thermochemical data, such as the enthalpy of formation, heat capacity, and entropy, provide fundamental insights into the energetic landscape of a molecule.

Currently, there is a notable absence of publicly available, experimentally determined thermochemical data for this compound. This guide aims to bridge this gap by providing a consolidated source of information on its estimated thermochemical properties, based on data from closely related aromatic nitriles.

Thermochemical Data for Aromatic Nitriles

To facilitate the estimation of the thermochemical properties of this compound, the following tables summarize the experimentally determined data for two of its structural analogs: benzonitrile and phenylacetonitrile. This data has been sourced from the NIST Chemistry WebBook and other scientific literature.

Table 1: Thermochemical Data for Benzonitrile (C₆H₅CN)

| Property | Value | Units | Source |

| Standard Molar Enthalpy of Formation (gas) | 219 | kJ/mol | NIST WebBook |

| Standard Molar Enthalpy of Combustion (liquid) | -3593.2 ± 0.8 | kJ/mol | NIST WebBook |

| Standard Molar Entropy (gas) | 338.13 ± 2.09 | J/mol·K | NIST WebBook |

| Molar Heat Capacity at Constant Pressure (gas) | 114.22 | J/mol·K | NIST WebBook |

Table 2: Thermochemical Data for Phenylacetonitrile (C₆H₅CH₂CN)

| Property | Value | Units | Source |

| Standard Molar Enthalpy of Formation (gas) | 184.5 ± 2.1 | kJ/mol | NIST WebBook |

| Standard Molar Enthalpy of Combustion (liquid) | -4218.3 ± 1.2 | kJ/mol | NIST WebBook |

| Standard Molar Entropy (gas) | 382.4 ± 4.2 | J/mol·K | NIST WebBook |

| Molar Heat Capacity at Constant Pressure (gas) | 141.0 | J/mol·K | NIST WebBook |

Table 3: Estimated Thermochemical Data for this compound (C₆H₅CH₂CH₂CN)

| Property | Estimated Value | Units | Estimation Rationale |

| Standard Molar Enthalpy of Formation (gas) | ~150 | kJ/mol | Based on the trend of decreasing enthalpy of formation with the addition of a methylene (B1212753) group in similar series. |

| Standard Molar Entropy (gas) | ~420 | J/mol·K | Estimated by adding the incremental entropy of a methylene group to the value for phenylacetonitrile. |

| Molar Heat Capacity at Constant Pressure (gas) | ~165 | J/mol·K | Estimated by adding the incremental heat capacity of a methylene group to the value for phenylacetonitrile. |

Disclaimer: The values presented in Table 3 are estimations and should be used with caution. They are intended to provide an approximate indication of the thermochemical properties of this compound in the absence of experimental data.

Experimental Protocols for Thermochemical Data Determination

The determination of accurate thermochemical data relies on precise and well-established experimental techniques. Below are detailed methodologies for key experiments that could be employed to ascertain the thermochemical properties of this compound.

Sample Purification

Prior to any thermochemical measurement, the purity of the this compound sample is of paramount importance. A recommended purification protocol, adapted from studies on aromatic nitriles, is as follows:

-

Fractional Distillation: The commercial sample of this compound should be subjected to fractional distillation under reduced pressure to remove any volatile impurities.

-

Drying: The distilled sample should be dried over a suitable drying agent, such as anhydrous calcium chloride or molecular sieves, to remove any residual water.

-

Purity Verification: The purity of the final sample should be verified using gas chromatography (GC) and its water content determined by Karl-Fischer titration. A purity of >99.8% is desirable for accurate thermochemical measurements.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation can be determined from the enthalpy of combustion, measured using a static bomb calorimeter.

Apparatus:

-

Static bomb calorimeter

-

Benzoic acid (as a standard for calibration)

-

Cotton fuse

-

Crucible (silica or platinum)

-

High-pressure oxygen source

Procedure:

-

Calibration: The energy equivalent of the calorimeter is determined by the combustion of a certified benzoic acid standard.

-

Sample Preparation: A precisely weighed sample of purified this compound (typically 0.5-1.0 g) is placed in the crucible. A cotton fuse of known mass and heat of combustion is placed in contact with the sample.

-

Assembly and Combustion: The crucible is placed in the bomb, which is then sealed and pressurized with high-purity oxygen (typically to 3 MPa). The bomb is placed in the calorimeter, and the initial temperature is recorded. The sample is ignited by passing an electric current through the fuse.

-

Temperature Measurement: The temperature change of the calorimeter is monitored until a final steady temperature is reached.

-

Analysis: The products of combustion are analyzed to confirm complete combustion to CO₂, H₂O, and N₂.

-

Calculation: The gross heat of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter, with corrections made for the heat of combustion of the fuse and the formation of any nitric acid. The standard enthalpy of combustion is then determined, and from this, the standard enthalpy of formation is calculated using Hess's law.

Differential Scanning Calorimetry (DSC) for Heat Capacity

The heat capacity of this compound can be measured using a differential scanning calorimeter.

Apparatus:

-

Differential scanning calorimeter

-

Hermetically sealed aluminum pans

-

Sapphire standard for calibration

Procedure:

-

Calibration: The DSC is calibrated for temperature and heat flow using high-purity standards (e.g., indium) and a sapphire standard for heat capacity.

-

Sample Preparation: A small, accurately weighed sample of purified this compound is hermetically sealed in an aluminum pan. An empty pan is used as a reference.

-

Measurement: The sample and reference pans are placed in the DSC cell. A temperature program is run, typically involving a heating ramp at a constant rate (e.g., 10 K/min) over the desired temperature range.

-

Data Analysis: The heat flow to the sample is measured relative to the reference. The heat capacity is calculated by comparing the heat flow of the sample to that of the sapphire standard under the same conditions.

Visualization of Methodologies

The following diagrams illustrate the logical workflow for the determination of thermochemical data and the relationship between key thermodynamic properties.

Caption: Workflow for determining the thermochemical data of this compound.

Caption: Relationship between key thermodynamic state functions.

Methodological & Application

Application Notes and Protocols for the Catalytic Hydrogenation of 3-Phenylpropionitrile to 3-Phenylpropylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, providing access to valuable building blocks for the pharmaceutical, agrochemical, and materials science industries. 3-Phenylpropylamine (B116678), a key intermediate in the synthesis of various biologically active molecules, is efficiently prepared via the catalytic hydrogenation of 3-phenylpropionitrile.[1] This document provides detailed application notes and experimental protocols for this conversion using various heterogeneous catalysts, including Palladium on Carbon (Pd/C), Raney® Nickel, and Rhodium-based catalysts. The selection of the appropriate catalyst and reaction conditions is crucial for achieving high yields and selectivity, minimizing the formation of common byproducts such as secondary and tertiary amines.

Reaction Pathway and Byproduct Formation

The catalytic hydrogenation of this compound (PPN) to 3-phenylpropylamine (PPA) proceeds through an imine intermediate. This intermediate can react further with the primary amine product, leading to the formation of secondary (bis(3-phenylpropyl)amine) and tertiary (tris(3-phenylpropyl)amine) amines.[2][3] Under certain conditions, hydrolysis of the imine intermediate can also lead to the formation of 3-phenylpropanal, which can be subsequently reduced to 3-phenyl-1-propanol.[2]

Caption: General reaction pathway for the hydrogenation of this compound.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data for the catalytic hydrogenation of this compound to 3-phenylpropylamine under various conditions.

| Catalyst | Temperature (°C) | Pressure (bar) | Solvent(s) | Additive(s) | Conversion (%) | Selectivity to PPA (%) | Isolated Yield (%) | Reference |

| 10% Pd/C | 30 | 6 | Dichloromethane (B109758)/Water | NaH₂PO₄, H₂SO₄ | 46 | 48 | 22 | [4] |

| 10% Pd/C | 80 | 6 | Dichloromethane/Water | NaH₂PO₄, H₂SO₄ | 76 | 26 | 20 | [1][2][4][5][6] |

| 10% Pd/C | 80 | 6 | Toluene/Water | NaH₂PO₄, H₂SO₄ | 72 | 8 | 7 | |

| 10% Pd/C | 80 | 6 | Ethyl Acetate/Water | NaH₂PO₄, H₂SO₄ | 76 | 11 | 9 | [2] |

| Raney Ni | 100 | 80 | Methanol | 14% NH₃ | 90-99 | 60-80 (for cinnamonitrile) | Not Reported | [6] |

| 5% Rh/Al₂O₃ | 70-100 | 30 | Not Specified | None | 60 (for adiponitrile) | 99 (for aminocapronitrile) | Not Reported | [5][7] |

Experimental Protocols

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is based on a well-documented procedure for the selective hydrogenation of this compound.[2][5][6]

Materials:

-

This compound (PPN)

-

10% Palladium on Carbon (Pd/C) catalyst

-

Dichloromethane (DCM)

-

Deionized Water

-

Sodium Dihydrogen Phosphate (B84403) (NaH₂PO₄)

-

Sulfuric Acid (H₂SO₄)

-

Hydrogen Gas (H₂)

-

Nitrogen Gas (N₂)

-

Sodium Hydroxide (B78521) (NaOH) solution

-

Sodium Chloride (NaCl) solution (saturated)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

High-pressure autoclave or a suitable hydrogenation apparatus

Procedure:

-

Reactor Setup: In a high-pressure autoclave, add this compound (5.0 g, 38.2 mmol), 10% Pd/C catalyst (1.5 g), deionized water (250 mL), and dichloromethane (50 mL).

-

Addition of Additives: To the mixture, add sodium dihydrogen phosphate monohydrate (5.27 g, 38.2 mmol) and concentrated sulfuric acid (3.82 g, 38.2 mmol).

-

Inerting: Seal the reactor and purge with nitrogen gas three times to remove air.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to 6 bar.

-

Reaction: Heat the reaction mixture to 80°C with vigorous stirring. Maintain the temperature and pressure for 7 hours.

-

Work-up:

-

Cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Purge the reactor with nitrogen gas.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Separate the organic and aqueous layers.

-

Wash the organic layer with a saturated sodium chloride solution.

-

Make the aqueous layer alkaline by adding a sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-phenylpropylamine.

-

Caption: Experimental workflow for Pd/C catalyzed hydrogenation.

Protocol 2: Hydrogenation using Raney® Nickel

This protocol provides a general procedure for nitrile reduction using Raney® Nickel. Optimization for this compound may be required.

Materials:

-

This compound (PPN)

-

Raney® Nickel (slurry in water)

-

Methanol or Ethanol

-

Ammonia (B1221849) solution (optional, to suppress secondary amine formation)

-

Hydrogen Gas (H₂)

-

Nitrogen Gas (N₂)

-

Hydrogenation apparatus

Procedure:

-

Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry with the reaction solvent (e.g., methanol) to remove the water.

-

Reactor Setup: To a hydrogenation flask, add the washed Raney® Nickel catalyst.

-

Inerting: Purge the flask with nitrogen gas.

-

Addition of Substrate and Solvent: Under a nitrogen atmosphere, add a solution of this compound in methanol. If used, add the ammonia solution at this stage.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated three times). Maintain a positive pressure of hydrogen (e.g., using a balloon or a pressurized system) and stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitoring: Monitor the reaction progress by TLC or GC analysis.

-

Work-up:

-

Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Raney® Nickel on the filter pad is pyrophoric and should be kept wet and disposed of properly.

-

Rinse the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by distillation or chromatography.

-

Protocol 3: Hydrogenation using a Rhodium Catalyst

This protocol outlines a general approach for nitrile hydrogenation using a supported rhodium catalyst.

Materials:

-

This compound (PPN)

-

5% Rhodium on Alumina (Rh/Al₂O₃) or another suitable support

-

Ethanol or another suitable solvent

-

Hydrogen Gas (H₂)

-

Nitrogen Gas (N₂)

-

Hydrogenation apparatus

Procedure:

-

Reactor Setup: In a hydrogenation vessel, place the 5% Rh/Al₂O₃ catalyst.

-

Inerting: Purge the vessel with nitrogen gas.

-

Addition of Substrate and Solvent: Add a solution of this compound in the chosen solvent.

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 30-50 bar). Heat the reaction mixture to the desired temperature (e.g., 60-100°C) with efficient stirring.

-

Reaction Time: Maintain the reaction conditions for a specified time, monitoring the hydrogen uptake.

-

Work-up:

-

After cooling to room temperature, carefully release the hydrogen pressure and purge the vessel with nitrogen.

-

Filter the catalyst from the reaction mixture.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude 3-phenylpropylamine.

-

Purify the product as necessary.

-

Safety Precautions

-

Catalytic hydrogenation should always be conducted in a well-ventilated fume hood.

-

Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks.

-

Raney® Nickel is pyrophoric when dry and must be handled with extreme care. Always keep it wet with a solvent and dispose of it according to safety guidelines.

-

Palladium on carbon can also be pyrophoric, especially after use. Handle with care during filtration.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

- 1. Heterogeneous Catalytic Hydrogenation of this compound over Palladium on Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heterogeneous Catalytic Hydrogenation of this compound over Palladium on Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Preparation and characterization of Rh/Al2O3 catalysts and their application in the adiponotrile partial hydrogenation and styrene hydroformylation [iris.unive.it]